1-Acetylpiperazine-2,5-dione

Description

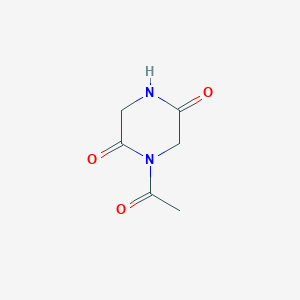

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-acetylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-4(9)8-3-5(10)7-2-6(8)11/h2-3H2,1H3,(H,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHXRZLJWXTTOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(=O)NCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90531454 | |

| Record name | 1-Acetylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59595-18-5 | |

| Record name | 1-Acetylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90531454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of 1 Acetylpiperazine 2,5 Dione

Nucleophilic Addition Reactions at Carbonyl Centers

The carbonyl group is fundamentally electrophilic and susceptible to nucleophilic attack, a reaction often termed 1,2-addition. This process involves the formation of a new bond between the nucleophile and the carbonyl carbon, breaking the C=O pi bond and changing the carbon's geometry from trigonal planar to tetrahedral.

In the context of 1-acetylpiperazine-2,5-dione, while the two ring carbonyls (amide functions) and the acetyl carbonyl are potential electrophilic sites, the most synthetically significant reactions involve the molecule acting as a nucleophile. The initial step in its widely used condensation reactions is the nucleophilic addition of its enolate to the carbonyl center of an aldehyde or ketone. csu.edu.au The inherent electrophilicity of the piperazinedione carbonyls is crucial, as the electron-withdrawing nature of these groups contributes to the acidification of the adjacent methylene (B1212753) protons, a prerequisite for the molecule's primary mode of reactivity.

Reactivity with Electrophilic Species

The principal reaction of this compound with electrophiles occurs after its conversion into a nucleophile via deprotonation. The N-acetylation of the piperazine-2,5-dione core is critical as it significantly increases the acidity of the protons on the vicinal methylene carbons. csu.edu.au This allows for the formation of a stabilized enolate anion in the presence of a base.

This enolate is a potent nucleophile that readily attacks various electrophiles. The most documented examples involve the reaction with the carbonyl carbons of aldehydes and ketones. This nucleophilic attack on the electrophilic carbonyl is the foundational step for the condensation reactions that allow for the elaboration of the piperazine-2,5-dione scaffold. csu.edu.au

Cyclization Pathways Leading to Novel Heterocyclic Systems

While this compound is a heterocyclic system itself, its role as a starting material for the construction of new, fused, or spiro-heterocyclic systems is a developing area of interest. The functional handles on the molecule—the activated methylene positions and the carbonyl groups—present opportunities for intramolecular reactions.

Post-condensation, the derivatives of this compound can be utilized in further synthetic transformations. For instance, tryptamine-piperazine-2,5-dione conjugates, synthesized via Ugi cascade reactions, represent a class of N-heterocyclic fused systems. nih.gov This demonstrates that the piperazine-2,5-dione core, once functionalized through the reactivity of its acetylated precursor, can be incorporated into more complex heterocyclic architectures. nih.gov Furthermore, manganese(III) acetate-mediated oxidative radical cyclization reactions involving piperazine (B1678402) derivatives demonstrate a pathway to dihydrofuran-piperazine compounds, showcasing a method to construct new heterocyclic rings appended to the piperazine scaffold. nih.gov

Condensation Reactions with Aldehydes and Ketones

The aldol-type condensation of N-acetylated piperazine-2,5-diones with aldehydes and ketones is a cornerstone of its chemical reactivity. This transformation allows for the introduction of various substituents at the C-3 and C-6 positions of the ring, leading to the synthesis of 3-ylidenepiperazine-2,5-diones. Pioneering work in this area demonstrated that N-acetylation is essential for the reaction to proceed, as the parent glycine (B1666218) anhydride (B1165640) (piperazine-2,5-dione) fails to react under similar conditions.

This reactivity has been exploited to prepare a wide range of derivatives, including mono- and bis-arylidene compounds. The reaction can be controlled to achieve stepwise condensation, enabling the synthesis of unsymmetrical bis-arylidene derivatives, which would otherwise be challenging to access.

The success of the condensation reaction hinges on the formation of a reactive enolate intermediate. The N-acetyl group plays a crucial role by enhancing the acidity of the adjacent methylene protons, thereby facilitating deprotonation by a base. csu.edu.au A proposed mechanism suggests that a kinetically favored intramolecular acyl transfer contributes to the success of the reaction.

A variety of bases can be employed to generate the enolate, and the choice of base significantly impacts the reaction's outcome. Common bases include:

Triethylamine (TEA): Effective for condensations with aromatic aldehydes.

Potassium tert-butoxide (KOtBu): A stronger base that can provide excellent yields but may also lead to instability of the starting material or product.

Cesium Carbonate: Used for stereoselective aldol (B89426) condensations.

Potassium Carbonate (K2CO3): A milder base used in solvent systems like DMF. csu.edu.au

The concentration of the enolate in the reaction mixture is dependent on the strength of the base used, which in turn affects the reaction rate and yield.

The condensation reaction introduces a new double bond, which can exist as either E or Z isomers. Research has shown that these reactions can be highly stereoselective. Due to steric effects, the Z-configuration is often the more stable and, therefore, the predominantly formed isomer.

For example, the condensation of 1,4-diacetyl-2,5-piperazinedione with (1-benzenesulfonyl)indole-3-carbaldehyde using cesium carbonate as the base exclusively affords the Z-isomer. In the synthesis of bis(benzylidene)piperazine-2,5-diones, reaction conditions can be tuned to exclusively form the thermodynamic (Z,Z)-isomers. csu.edu.au However, the use of stronger bases like KOtBu can lead to greater kinetic control, resulting in a decrease in the diastereomeric ratio. csu.edu.au

The distribution of products in the condensation of this compound is highly dependent on the reaction conditions. Key variables include the nature of the electrophile (aldehyde/ketone), the base, the solvent, and the temperature.

Base Selection: Triethylamine in DMF is effective for aromatic aldehydes but fails to promote reaction with aliphatic aldehydes, even at higher temperatures. Stronger bases like potassium tert-butoxide can facilitate the reaction with a broader range of electrophiles and can lead to very high yields, though sometimes requiring lower temperatures (e.g., 0 °C) to mitigate degradation. csu.edu.au

Solvent: Dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are commonly used solvents. csu.edu.au

Temperature: While some reactions proceed well at room temperature, others may require elevated temperatures. Conversely, when using highly reactive strong bases, cooling is often necessary to control the reaction and improve yields.

Steric Hindrance: The structure of the aldehyde reactant also plays a role. Increased steric hindrance around the aldehyde's carbonyl group can increase the energy barrier for the initial nucleophilic addition, necessitating longer reaction times or harsher conditions to achieve the desired product. csu.edu.au

These factors can be manipulated to control the reaction, allowing for the selective synthesis of mono- or bis-condensation products and influencing the stereochemical outcome.

Table 1: Summary of Reaction Conditions for Condensation with 1,4-Diacetylpiperazine-2,5-dione (B1297580)

| Aldehyde | Base | Solvent | Conditions | Product Type | Yield | Key Outcome |

|---|---|---|---|---|---|---|

| Aromatic Aldehydes | Triethylamine (TEA) | DMF | Room Temp | Mono-arylidene | Good | Effective for aromatic aldehydes. |

| Aliphatic Aldehydes | Triethylamine (TEA) | DMF | Elevated Temp | No Reaction | 0% | Fails with aliphatic aldehydes. |

| Benzaldehyde | Potassium tert-butoxide | tert-Butanol | 0 °C | Mono-benzylidene | 67% | Strong base improves yield; low temp needed. |

| (1-Benzenesulfonyl)indole-3-carbaldehyde | Cesium Carbonate | Not specified | Not specified | Mono-ylidene | 77% | Exclusive formation of the Z-isomer. |

| Methoxylated Benzaldehydes | K2CO3 | DMF | Room Temp, 24h | Bis-(benzylidene) | 10-81% | Yield depends on aldehyde's steric/electronic properties. |

| Methoxylated Benzaldehydes | KOtBu | THF | Room Temp | Bis-(benzylidene) | Unsatisfactory d.r. | Stronger base leads to poorer stereocontrol (kinetic product). |

Isomerization and Rearrangement Phenomena

While specific studies on the isomerization and rearrangement of this compound are not extensively detailed in the available research, the foundational piperazine-2,5-dione scaffold is known to undergo isomerization reactions, particularly in its substituted derivatives. For instance, the hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones results in the formation of two isomers. csu.edu.auchemrxiv.org Simple NMR analyses can be employed to distinguish between the cis and trans isomers of the resulting bis(benzyl)piperazine-2,5-diones. csu.edu.au

In these derivatives, the stereochemistry of the molecule influences the chemical shifts of protons on the piperazine-2,5-dione ring system due to magnetic anisotropic de-shielding from aromatic side chains. csu.edu.au Specifically, the 2-H resonance of the cis-isomer is typically shifted downfield compared to the 2-H resonance of the trans-isomer, while the opposite trend is observed for the 3-H resonances. csu.edu.au X-ray crystallography has confirmed that under certain hydrogenation conditions, the cis isomer is the major product. chemrxiv.org This suggests a potential mechanism where the catalyst facilitates the reduction of one alkene and then transfers across the same face of the piperazine-2,5-dione ring to reduce the second alkene. csu.edu.au

Coordination Chemistry and Metal Complexation Studies

The coordination chemistry of this compound itself is not extensively documented. However, the broader class of piperazine-containing macrocycles has been investigated for their ability to form complexes with various transition metals. These studies provide insight into the potential coordinating behavior of the piperazine moiety.

Piperazine moieties have been incorporated into various macrocyclic ligand frameworks. nih.gov The inclusion of a piperazine ring can enhance the stability of the corresponding metal complexes. nih.gov For example, piperazine-containing macrocycles have been shown to form complexes with divalent metal ions from manganese to zinc. nih.gov The stability constants (log β) of these complexes have been determined and compared to other, less rigid macrocycles. nih.gov

The synthesis of these metal complexes often involves mixing the piperazine-containing ligand with a metal salt, such as Cu(ClO₄)₂·6H₂O or Zn(ClO₄)₂·6H₂O, in a suitable solvent like methanol, leading to the precipitation of the complex. nih.gov The resulting metal complexes can be further purified and characterized. The coordination of metal ions to these ligands can lead to more rigid structures, which is a property of interest for applications in areas like MRI contrast agents and catalysis. nih.gov While these findings pertain to larger macrocyclic structures incorporating piperazine, they suggest that the nitrogen atoms of the piperazine ring in this compound could potentially act as coordination sites for metal ions.

An exploration into the chemical intricacies of this compound reveals a scaffold ripe for synthetic manipulation, leading to a diverse array of functionalized derivatives. This article delves into the design and synthesis of these molecules, focusing on strategies for diversification, N-substitution patterns, alpha-carbon functionalization, incorporation into fused polycyclic systems, and stereoselective synthesis.

Advanced Spectroscopic Characterization and Conformational Analysis

Vibrational Spectroscopy Applications (Infrared and Raman) for Molecular Structure Elucidation

Specific experimental Infrared (IR) and Raman spectroscopy data for 1-Acetylpiperazine-2,5-dione were not found in the reviewed scientific literature. These techniques are theoretically crucial for identifying functional groups and understanding the vibrational modes of the molecule. For the parent compound, piperazine-2,5-dione (also known as diketopiperazine), IR spectroscopy has been used to study the effects of hydrogen bonding on the N-H stretching vibrations aip.org. For a related compound, 1-acetylpiperazine, which lacks the dione (B5365651) functionality, both IR and Raman spectra have been recorded and analyzed to investigate its conformational isomers and vibrational assignments chemicalbook.comguidechem.comsigmaaldrich.com. Such analyses for this compound would be expected to reveal characteristic bands for the amide C=O stretching, C-N stretching, and vibrations of the acetyl group, providing insight into the molecular structure and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (ESI-MS, EI-LRMS, HRMS)

Experimental mass spectrometry data detailing the molecular weight and fragmentation pattern of this compound could not be located in the provided search results. Mass spectrometry techniques such as Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) are vital for confirming the molecular formula of a compound. Tandem mass spectrometry (MS/MS) is used to study fragmentation pathways, which can provide significant structural information. Studies on other diketopiperazines have shown that the fragmentation patterns are characteristic of the substituents on the core ring researchgate.net. Common fragmentation pathways include the loss of carbon monoxide (CO) from the protonated molecule researchgate.net. A detailed MS analysis of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, followed by characteristic fragment ions resulting from the cleavage of the acetyl group and fragmentation of the dione ring.

X-ray Crystallography for Solid-State Structure Determination

While the crystal structure of the parent this compound is not described in the available literature, a detailed single-crystal X-ray diffraction study has been conducted on a key derivative, 3-(Z)-isobutylidene-1-acetylpiperazine-2,5-dione doi.orggriffith.edu.auresearchgate.net. This analysis provides critical insights into the solid-state structure, packing, and conformational possibilities of the N-acetylated piperazine-2,5-dione ring system nih.gov. The study revealed that the compound crystallizes in the triclinic space group P-1 with two independent molecules in the asymmetric unit, which themselves exhibit different conformations doi.orggriffith.edu.au.

The crystallographic data for 3-(Z)-isobutylidene-1-acetylpiperazine-2,5-dione is summarized below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₄N₂O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.7310 (18) |

| b (Å) | 10.827 (3) |

| c (Å) | 9.7916 (14) |

| α (°) | 95.607 (17) |

| β (°) | 94.680 (13) |

| γ (°) | 76.484 (17) |

| Volume (ų) | 1098.8 (4) |

| Z | 4 |

Data from the crystallographic study of 3-(Z)-isobutylidene-1-acetylpiperazine-2,5-dione doi.org.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π–π stacking)

The crystal structure of 3-(Z)-isobutylidene-1-acetylpiperazine-2,5-dione reveals that the molecules pack as centrosymmetrically related pairs griffith.edu.au. The primary intermolecular interaction governing this packing is a classic N–H···O hydrogen bond between the N2-H group of one molecule and the C3=O carbonyl oxygen of a neighboring molecule griffith.edu.au. This interaction forms a robust R²₂(8) ring motif, a common feature in piperazinedione systems griffith.edu.au.

These hydrogen-bonded dimers are a dominant feature in the crystal lattice. In the case of the two independent molecules, (Ia) and (Ib), both form these dimeric structures. The dimers of molecule (Ia) are arranged approximately in the ac plane at b≈0, while the dimers of molecule (Ib) are also in the ac plane but shifted to b≈0.5 griffith.edu.au. No significant π–π stacking interactions were reported, which is expected given the absence of aromatic rings in this particular derivative.

| Interaction (D-H···A) | Molecule | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| N2A–H···O3A | Ia | 0.85 | 2.00 | 2.836 (2) | 167 |

| N2B–H···O3B | Ib | 0.85 | 2.07 | 2.908 (3) | 167 |

Hydrogen bond geometry for the two independent molecules (Ia and Ib) of 3-(Z)-isobutylidene-1-acetylpiperazine-2,5-dione griffith.edu.au.

Conformational Studies (e.g., chair conformation, puckering parameters)

A significant finding from the crystallographic analysis of 3-(Z)-isobutylidene-1-acetylpiperazine-2,5-dione is the presence of conformational isomerism in the solid state doi.orggriffith.edu.au. The two independent molecules, (Ia) and (Ib), found in the asymmetric unit display distinct conformations of the piperazine-2,5-dione ring griffith.edu.au.

Molecule (Ia) adopts a noticeably puckered conformation . The peripheral substituents lie significantly out of the plane that is defined by the intermolecular hydrogen bonds griffith.edu.au.

Molecule (Ib) , in contrast, possesses an essentially planar conformation for all its non-hydrogen atoms, with the exception of the terminal methyl groups of the isobutylidene side chain griffith.edu.au.

This observation of both puckered and planar conformations within the same crystal structure highlights the conformational flexibility of the this compound ring. The energy difference between these conformations is likely small, allowing for different packing environments to stabilize different shapes baranlab.org. While piperazine (B1678402) rings often adopt a chair conformation, the presence of the two carbonyl groups and the N-acetyl substituent in this compound significantly influences its conformational landscape, favoring these more planar or slightly puckered forms over a distinct chair or boat conformation seen in simpler piperazines nih.govnih.gov.

Computational and Theoretical Chemistry Investigations of 1 Acetylpiperazine 2,5 Dione

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for investigating the electronic structure of molecules. It is widely used to predict geometries, vibrational frequencies, and various molecular properties. For 1-Acetylpiperazine-2,5-dione, DFT calculations would model the electron density to determine the molecule's ground-state energy and structure. The addition of an acetyl group to the piperazine-2,5-dione core introduces asymmetry and electronic perturbations that can be effectively studied using DFT methods, such as the popular B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)).

Geometric optimization is a computational process that seeks to find the lowest energy arrangement of atoms in a molecule. For the parent piperazine-2,5-dione ring, DFT calculations have shown that the molecule is not planar. gre.ac.uk The lowest energy conformation is a twisted boat form, which minimizes steric strain and optimizes electronic interactions. gre.ac.uk

Upon N-acetylation to form this compound, a new geometry optimization would be required. The acetyl group itself has preferred orientations relative to the ring. The key geometric parameters that would be defined include:

Ring Puckering: The degree to which the six-membered diketopiperazine (DKP) ring deviates from planarity.

Bond Lengths: The N-acetylation is expected to slightly shorten the endocyclic N1-C(acetyl) bond compared to a standard N-C single bond and may subtly influence the lengths of the adjacent amide bonds (N1-C2 and N1-C6).

Theoretical vibrational frequency calculations are used to predict infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be obtained. For cyclo(Gly-Gly), detailed vibrational assignments have been performed using DFT calculations, correlating theoretical frequencies with experimental IR and Raman spectra. gre.ac.ukresearchgate.net

For this compound, the vibrational spectrum would retain many features of the parent ring but with distinct additions and shifts:

New Acetyl Group Modes: The spectrum would feature new, characteristic bands corresponding to the vibrations of the acetyl group, most notably a strong C=O stretching band (Amide I') around 1680-1700 cm⁻¹, and C-H stretching and bending modes from the methyl group.

Amide I and II Bands: The parent c(Gly-Gly) has characteristic Amide I (mainly C=O stretch) and Amide II (N-H bend and C-N stretch) bands. gre.ac.uk The N-acetylation would remove the N1-H bond, thus eliminating its contribution to the Amide II mode. The C=O stretching vibrations of the ring (C2=O and C5=O) would likely be shifted due to the electronic changes induced by the acetyl group.

A Potential Energy Surface (PES) is a multidimensional map of a molecule's energy as a function of its geometric coordinates. wayne.edu For a molecule like this compound, the PES would be complex, with multiple local minima corresponding to different stable conformers (e.g., different ring puckers or acetyl group rotations). Computational methods can be used to scan the PES by systematically changing key dihedral angles to locate these minima and the transition states that connect them.

Potential Energy Distribution (PED) analysis is performed in conjunction with vibrational frequency calculations. It decomposes each normal mode of vibration into contributions from individual internal coordinates (stretches, bends, torsions). This allows for an unambiguous assignment of calculated vibrational bands, clarifying, for example, the extent to which a band is a pure "C=O stretch" versus a mixed mode involving other motions. researchgate.net For this compound, PED analysis would be crucial for correctly assigning the three different C=O stretching vibrations and understanding the coupling between the ring and acetyl group motions.

Conformational Stability and Energetic Landscape Studies

The piperazine-2,5-dione ring can adopt several conformations, primarily boat and chair forms, although planar and skewed forms are also possible. For the unsubstituted c(Gly-Gly), theoretical studies consistently find that a twisted boat conformation is the global minimum (the most stable form), with other conformers existing at higher energies. gre.ac.uk

The introduction of the N-acetyl group complicates this landscape. The energetic balance between different ring puckers will be altered. Furthermore, rotation around the N1-C(acetyl) bond introduces another layer of conformational complexity. The energetic landscape of this compound would be defined by the relative energies of these various conformers. DFT calculations would be essential to determine the global minimum structure and the energy barriers to interconversion between different conformers, which dictates the molecule's flexibility at a given temperature. It is plausible that the steric and electronic influence of the acetyl group could stabilize a conformation different from the simple boat form of the parent molecule.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. youtube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

HOMO: Represents the outermost electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile).

LUMO: Represents the lowest energy site for accepting electrons and is associated with the molecule's ability to act as an electron acceptor (an electrophile).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen lone pairs. The LUMO is anticipated to be a π* orbital associated with the three carbonyl (C=O) groups. The electron-withdrawing acetyl group is expected to lower the energy of both the HOMO and, more significantly, the LUMO, leading to a potentially smaller HOMO-LUMO gap compared to the unsubstituted piperazine-2,5-dione. This would suggest that this compound is more electrophilic and slightly more reactive than its parent compound.

Prediction of Spectroscopic and Electronic Properties

Beyond vibrational spectra and reactivity, computational methods can predict a range of other properties.

NMR Spectroscopy: Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These calculations are highly sensitive to molecular geometry, making them a valuable tool for distinguishing between different conformers. For this compound, predicted shifts would help in assigning experimental spectra, particularly for the non-equivalent CH₂ protons in the ring, which are made inequivalent by the asymmetric N-acetylation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic excitations, which correspond to absorption bands in UV-Vis spectroscopy. The primary electronic transitions in this compound would likely be n→π* transitions associated with the lone pairs on the oxygen and nitrogen atoms exciting into the π* orbitals of the carbonyl groups.

Molecular Dynamics Simulations

Computational studies on closely related derivatives, such as 3-(Z)-isobutylidene-1-acetylpiperazine-2,5-dione, have been conducted to understand their conformational isomerism. These studies often employ a combination of experimental techniques like X-ray crystallography and theoretical calculations to elucidate the three-dimensional structures and preferred conformations of these molecules. However, such findings are specific to the studied derivatives and cannot be directly extrapolated to this compound without a dedicated simulation study.

The absence of specific MD simulation data for this compound highlights a potential area for future research. Such studies would be valuable for understanding the dynamic behavior of this molecule, including the conformational flexibility of the piperazine-2,5-dione ring and the influence of the N-acetyl group on its structural and energetic properties. This knowledge could be instrumental in the rational design of new molecules with specific biological activities.

Due to the lack of specific research findings, no data tables on the molecular dynamics of this compound can be presented.

Applications of 1 Acetylpiperazine 2,5 Dione As a Versatile Chemical Building Block and Research Tool

Utility in the Synthesis of Complex Heterocyclic Scaffolds.

The piperazine-2,5-dione framework is a highly versatile template for the synthesis of structurally diverse and complex heterocyclic systems. wikipedia.org Its inherent reactivity allows for various chemical transformations, including selective ring opening, functionalization at the carbon and nitrogen atoms, and elaboration into more complex fused ring systems. The N-acetyl group in 1-Acetylpiperazine-2,5-dione can serve as both a protecting group and a reactivity modulator. Similar to other N-acyl derivatives (e.g., N-Boc-DKPs), the electron-withdrawing nature of the acetyl group can enhance the electrophilicity of the adjacent carbonyl carbon, facilitating regioselective ring opening under specific conditions. nih.gov

The DKP core is a well-established starting point for generating a variety of nitrogen-containing heterocycles. nih.govnih.gov The rigid cyclic dipeptide structure can be manipulated to produce libraries of compounds for drug discovery and chemical biology. For instance, the carbon atoms at the C-3 and C-6 positions can be functionalized through pathways involving enolates or N-acyliminium ions, allowing for the introduction of diverse substituents with stereo- and regiocontrol. wikipedia.org This versatility makes DKPs, including N-acetylated variants, valuable precursors for complex scaffolds such as the dragmacidin alkaloids, which are bis-indole piperazine (B1678402) compounds with significant cytotoxic and antiviral activities. nih.gov

The following table summarizes examples of heterocyclic scaffolds derived from the general piperazine-2,5-dione core, illustrating the scaffold's synthetic potential.

| Starting Scaffold | Reaction Type | Resulting Heterocyclic Scaffold | Reference Example |

| Piperazine-2,5-dione | C-alkylation / Annulation | Fused Polycyclic Systems | Dragmacidin Alkaloids nih.gov |

| Piperazine-2,5-dione | Ugi Cascade Reaction | Tryptamine-fused Piperazinediones | Anticancer Agents nih.gov |

| Activated DKP (e.g., N-Acyl) | Regioselective Ring Opening | Linear Dipeptide Derivatives | Synthetic Intermediates nih.gov |

While certain piperazine derivatives are utilized in the synthesis of complex alkaloids, specific, documented examples of this compound being used as a direct building block for indolizinoquinoline-dione derivatives are not prominent in a review of the current scientific literature. The synthesis of indolizine (B1195054) and related fused quinoline (B57606) structures often proceeds through cycloaddition reactions involving pyridinium (B92312) or quinolinium ylides. researchgate.net

The synthesis of pyrimidine-based compounds often involves the condensation of a three-carbon unit with a reagent containing an N-C-N fragment, like urea (B33335) or thiourea. nih.govimpactjournals.us Piperazine moieties are frequently incorporated into final pyrimidine (B1678525) structures to modulate their pharmacological properties. nih.govresearchgate.net However, the direct use of the this compound ring system as a core intermediate to construct the pyrimidine ring itself is not a commonly reported synthetic strategy in the available literature.

Salicylamide (B354443) derivatives are a class of compounds with various pharmacological activities. nih.govresearchgate.net Their synthesis typically involves the functionalization of salicylic (B10762653) acid or its derivatives. While complex drug molecules incorporating both arylpiperazine and salicylamide fragments have been developed, a direct synthetic route employing this compound for the construction of salicylamide derivatives is not well-documented. mdpi.comsci-hub.se

Role in Structure-Activity Relationship (SAR) Studies in Chemical Biology.

The piperazine-2,5-dione scaffold is a cornerstone in the design of therapeutic agents, providing a rigid framework for orienting pharmacophoric groups. nih.govnih.gov In structure-activity relationship (SAR) studies, systematic modification of a lead compound is performed to understand how chemical structure relates to biological activity. The use of this compound, or the introduction of an N-acetyl group onto a DKP core, is a classic medicinal chemistry strategy to probe this relationship.

The acetyl group imparts significant changes to the parent DKP's physicochemical properties:

Hydrogen Bonding: It replaces a hydrogen bond donor (the N-H proton) with a hydrogen bond acceptor (the acetyl carbonyl oxygen). This change can dramatically alter the binding affinity of a molecule to its biological target, such as an enzyme or receptor.

Polarity and Solubility: The acetyl group increases the polarity and can affect the aqueous solubility of the molecule, which influences its pharmacokinetic profile.

Steric Profile: It introduces steric bulk at the nitrogen atom, which can be used to probe the size and shape of a binding pocket.

Metabolic Stability: N-acetylation can block a site of potential metabolism, potentially increasing the half-life of a drug candidate.

These modifications are crucial in optimizing the potency, selectivity, and drug-like properties of DKP-based compounds, as seen in the development of derivatives targeting microtubules for cancer therapy. nih.gov

The table below contrasts the key structural features of the parent DKP with its N-acetylated derivative, highlighting their relevance in SAR studies.

| Feature | Piperazine-2,5-dione | This compound | Implication for SAR Studies |

| N1-Substituent | Hydrogen (-H) | Acetyl (-COCH₃) | Alters steric bulk and electronic properties at N1. |

| Hydrogen Bond Donor at N1 | Yes (N-H) | No | Prevents N1 from acting as an H-bond donor, tests importance of this interaction for target binding. |

| Hydrogen Bond Acceptor | 2 (C=O groups) | 3 (2 ring C=O, 1 acetyl C=O) | Increases H-bond acceptor capacity, potentially altering binding modes and solubility. |

| Rotational Bonds | Minimal | Additional C-N bond rotation | Introduces a small degree of flexibility. |

| Metabolic Site at N1 | Potential site for metabolism | Blocked by acetyl group | Can improve metabolic stability and pharmacokinetic profile. |

Contribution to Materials Science for Optoelectronic and Sensing Applications.

A review of scientific literature does not indicate that this compound has been significantly utilized or studied for applications in materials science, such as for the development of optoelectronic or chemical sensing materials. The research focus for this compound and its derivatives has been predominantly centered on its applications in chemical synthesis and medicinal chemistry.

Significance in the Production of Fine Chemicals and Specialty Organic Materials

While specific industrial-scale applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of bioactive molecules and advanced materials. The utility of the closely related 1,4-diacetylpiperazine-2,5-dione (B1297580) in the synthesis of natural products provides a strong indication of the potential of the mono-acetylated derivative as a key intermediate in the production of fine chemicals.

One notable example is the synthesis of the natural product dipodazine, which was achieved through a stereoselective aldol (B89426) condensation using 1,4-diacetyl-2,5-piperazinedione. researchgate.net This reaction highlights the ability of the N-acetyl group to activate the adjacent methylene (B1212753) position, facilitating carbon-carbon bond formation. It can be inferred that this compound could offer a pathway for the synthesis of unsymmetrical piperazine-2,5-dione derivatives, where one side of the ring is functionalized while the other remains available for subsequent transformations. This selective reactivity is highly desirable in the synthesis of complex molecules with specific stereochemistry.

The piperazine-2,5-dione (or diketopiperazine) core is a recognized privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. csu.edu.auresearchgate.netnih.gov The incorporation of an acetyl group, as in this compound, can modify the solubility, stability, and pharmacokinetic properties of the resulting molecules.

Furthermore, the piperazine-2,5-dione structure is being explored as a monomer for the synthesis of poly(amino acid)s, which are biodegradable polymers with potential applications in drug delivery and biomaterials. whiterose.ac.uk The N-acetyl group in this compound could influence the polymerization process and the properties of the resulting polymer, potentially leading to the development of novel specialty organic materials. A study on the synthesis of 1-(3,5-Dimethoxyphenyl)-4-acetylpiperazine-2,5-dione demonstrates the feasibility of incorporating acetylated piperazine-2,5-dione units into larger molecular frameworks. nih.gov

Table 1: Potential Applications of this compound in Chemical Synthesis

| Application Area | Role of this compound | Potential Products |

| Fine Chemicals | Asymmetric building block | Chiral ligands, pharmaceutical intermediates, natural product analogues |

| Specialty Polymers | Modified monomer | Biodegradable polymers, functional biomaterials |

| Medicinal Chemistry | Scaffold for derivatization | Bioactive compounds with tailored properties |

Research Tool for Investigating Reaction Mechanisms and Chemical Pathways

The well-defined and relatively rigid conformation of the piperazine-2,5-dione ring makes it an excellent scaffold for studying various chemical reactions and their underlying mechanisms. The presence of a single acetyl group in this compound introduces an element of asymmetry that can be exploited to probe the stereochemical and electronic effects in chemical transformations.

The N-acetyl group can influence the reactivity of the piperazine-2,5-dione ring in several ways. It can act as a directing group, influencing the regioselectivity of reactions at other positions on the ring. Additionally, the electronic properties of the acetyl group can modulate the nucleophilicity and electrophilicity of the amide functionalities within the ring.

By systematically modifying the acetyl group or introducing substituents at other positions, chemists can investigate structure-activity relationships and gain insights into reaction pathways. For instance, studying the kinetics and stereochemical outcomes of reactions involving this compound can provide valuable data on the transition states and intermediates of those reactions.

The use of chiral piperazine-2,5-dione derivatives as α-glucosidase inhibitors has been investigated, demonstrating the importance of the stereochemistry of the substituents on the biological activity. nih.gov While not specifically mentioning the 1-acetyl derivative, this research underscores the potential of using well-defined piperazine-2,5-diones to probe enzyme-inhibitor interactions and understand the molecular basis of biological recognition.

Furthermore, the development of synthetic methods for 2,5-diketopiperazines with high efficiency and control over functional groups is an active area of research. organic-chemistry.org The use of compounds like this compound in these studies can help to refine and validate new synthetic strategies and catalytic systems.

Table 2: Examples of Research Areas Where this compound Could Serve as a Research Tool

| Research Area | How this compound Could Be Used | Information Gained |

| Asymmetric Synthesis | As a chiral auxiliary or a substrate in stereoselective reactions. | Understanding of stereocontrol, development of new asymmetric methods. |

| Catalysis | As a ligand for metal catalysts or a substrate in catalyzed reactions. | Insights into catalyst performance, reaction kinetics, and mechanisms. |

| Medicinal Chemistry | As a scaffold for the synthesis of libraries of compounds for biological screening. | Structure-activity relationships, identification of new drug leads. |

| Reaction Kinetics | As a model substrate to study the rates and mechanisms of organic reactions. | Mechanistic pathways, transition state analysis. |

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Methodologies

Future research will increasingly prioritize the development of environmentally benign synthetic routes to 1-Acetylpiperazine-2,5-dione and its derivatives. Current trends focus on minimizing solvent use, reducing energy consumption, and improving atom economy. Microwave-assisted synthesis has emerged as a powerful tool, drastically reducing reaction times and often improving yields compared to conventional heating. researchgate.net

Key areas for development include:

Solvent-Free Reactions : Exploring solvent-free conditions for the cyclization of N-Boc protected dipeptide esters under microwave irradiation is a promising avenue. This approach not only simplifies purification but also eliminates the environmental burden of solvent waste. researchgate.net

Aqueous Synthesis : Utilizing water as a solvent for cyclization reactions presents a highly sustainable option. Microwave-assisted heating in water has proven to be an efficient method for the synthesis of various diketopiperazines, achieving moderate to excellent yields in short reaction times. researchgate.net

Catalytic Approaches : Moving away from stoichiometric reagents towards catalytic methods is crucial. The use of diboronic acid anhydride (B1165640) as a dehydration catalyst for peptide bond formation, which produces only water as a byproduct, exemplifies a green approach to the synthesis of the DKP core. organic-chemistry.org Phase-transfer catalysis also offers a simple and efficient one-step procedure for synthesizing substituted piperazine-2,5-diones at room temperature. researchgate.net

Table 1: Comparison of Green Synthetic Approaches for Piperazine-2,5-dione Scaffolds

| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted | N-Boc dipeptide esters | Water | 10 min | 63-97% | researchgate.net |

| Microwave-Assisted | N-Boc dipeptide esters | Solvent-Free | Not specified | High | researchgate.net |

| Catalytic Condensation | Diboronic acid anhydride | Not specified | Not specified | High | organic-chemistry.org |

| Phase-Transfer Catalysis | Benzyltriethylammonium chloride (TEBA) | CH₂Cl₂ / H₂O | Not specified | Up to 90% | researchgate.net |

Exploration of Novel Reactivity and Catalytic Transformations

The this compound scaffold possesses multiple reactive sites, including the methylene (B1212753) carbons adjacent to the carbonyl groups, which can be activated for various transformations. Future work will focus on uncovering novel reactions and developing selective catalytic systems. The use of 1,4-diacetylpiperazine-2,5-dione (B1297580), a closely related compound, to control stepwise condensations with aromatic aldehydes highlights the potential for creating complex, unsymmetrical molecules. mdpi.com

Emerging areas of exploration include:

Organocatalytic Functionalization : The application of organocatalysis, such as the use of cinchona alkaloids for α-sulfenylation of the DKP ring, opens pathways to valuable synthetic intermediates. nih.gov This approach avoids the use of toxic heavy metals and allows for reactions under mild conditions.

Condensation Reactions : Further investigation into condensation reactions with various electrophiles, particularly aldehydes, will continue to be a fruitful area. csu.edu.aumdpi.com Developing methods to control the stereochemistry of the resulting exocyclic double bonds (Z,Z vs. E,Z isomers) is a key challenge. csu.edu.au

Asymmetric Catalysis : The development of catalytic asymmetric methods to functionalize the prochiral methylene groups of this compound will be a significant advancement, enabling the synthesis of enantiopure derivatives with potential biological applications.

Advancements in High-Throughput Synthesis and Library Generation

The piperazine-2,5-dione scaffold is ideal for the creation of compound libraries for drug discovery and materials science screening. nih.gov Future research will leverage automation and solid-phase synthesis to accelerate this process. Solid-phase synthesis allows for simplified purification and the potential for automated, parallel synthesis of large libraries. nih.govnih.gov

Key advancements are expected in:

Novel Resin Chemistries : The development of new polymeric supports and linkers, such as the Kaiser oxime resin, can enable cleavage and intramolecular cyclization to occur under very mild conditions, improving the scope and purity of the synthesized compounds. nih.gov

Microwave-Assisted Solid-Phase Synthesis : Combining solid-phase techniques with microwave irradiation can dramatically shorten reaction times for steps like coupling and deprotection, making library synthesis more efficient. researchgate.netnih.gov This method has been shown to be effective regardless of the resin or organic solvent used. nih.gov

Diversity-Oriented Synthesis : Applying principles of diversity-oriented synthesis to the this compound core will allow for the creation of libraries with broad structural and stereochemical diversity, exploring a wider chemical space. A facile route to synthesize tryptamine-piperazine-2,5-dione conjugates via a post-Ugi cascade reaction demonstrates a protocol that can be applied to a broad scope of starting materials for diverse library construction. nih.gov

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

While still an emerging field for this specific compound class, the integration of artificial intelligence (AI) and machine learning (ML) holds immense promise. These computational tools can accelerate research by predicting reaction outcomes, designing novel synthetic routes, and identifying promising candidate molecules for specific applications.

Future applications include:

Reaction Outcome Prediction : ML models trained on large datasets of chemical reactions could predict the yield, stereoselectivity, and potential side products for novel transformations of this compound.

Retrosynthetic Analysis : AI-powered tools can propose novel and efficient synthetic pathways to complex derivatives, potentially identifying more sustainable or cost-effective routes than those designed by human chemists.

Virtual Screening and Library Design : Fragment-based virtual library design and screening have already been applied to identify promising scaffolds targeting specific enzymes. nih.gov This in silico approach can be used to design focused combinatorial libraries based on the this compound scaffold, prioritizing compounds with a higher probability of desired activity before synthesis.

Computational Design of Advanced Materials Incorporating Piperazine-2,5-dione Scaffolds

The rigid, hydrogen-bonding capable structure of the piperazine-2,5-dione ring makes it an excellent building block for supramolecular chemistry and advanced materials. nih.gov Computational modeling will be instrumental in designing these materials in silico before their synthesis.

Areas for future investigation include:

Polymer Design : Diketopiperazine-based monomers can be used in polycondensation reactions to create high-molecular-weight polyamides. nih.gov Computational methods can predict the mechanical, thermal, and self-assembly properties of polymers derived from functionalized this compound monomers.

Self-Assembling Systems : The DKP core has multiple hydrogen bond donors and acceptors, enabling the formation of regular molecular assemblies. nih.gov Molecular dynamics simulations can be used to predict and understand the self-assembly of these molecules into complex architectures like nanoparticles, gels, or networks in different solvent environments.

Functional Materials : By computationally screening different substituents on the DKP scaffold, it may be possible to design materials with tailored electronic, optical, or recognition properties for applications in sensors, organic electronics, or biotechnology.

Mechanistic Studies of Rearrangement and Isomerization Pathways under Diverse Conditions

A deep understanding of the reaction mechanisms governing the synthesis and transformation of this compound is critical for controlling reaction outcomes. Future research will employ a combination of experimental and computational techniques to elucidate these pathways.

Key research questions to be addressed include:

Stereochemical Control : The hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones affords both cis and trans isomers. csu.edu.auchemrxiv.org Mechanistic studies, including isotopic labeling and computational modeling with Density Functional Theory (DFT), can clarify the role of the catalyst (e.g., Pd/C) and reaction conditions in determining the diastereomeric ratio. chemrxiv.orgacs.org

Epimerization Pathways : Visible light-mediated photocatalysis has been shown to induce diastereoselective epimerization of piperazine (B1678402) derivatives to their more thermodynamically stable isomers. nih.gov Investigating these radical-mediated hydrogen atom transfer (HAT) pathways for derivatives of this compound could provide a powerful tool for stereochemical editing.

Ring Stability and Side Reactions : During peptide synthesis, DKP formation is a known side reaction. acs.org Mechanistic studies using DFT can probe the stability of intermediates and transition states, providing insights into how to minimize undesired pathways and control the formation of the DKP ring itself. acs.org

Table 2: Investigated Mechanistic Pathways for Piperazine-2,5-dione Derivatives

| Transformation | Method of Study | Key Findings | Reference |

|---|---|---|---|

| DKP Formation (Side Reaction) | Density Functional Theory (DFT) | Identified self-deprotection of Fmoc-protected intermediates as a major causal factor. | acs.org |

| Hydrogenation of Benzylidene DKPs | NMR Analysis, X-ray Crystallography | Hydrogenation with Pd/C yields a mixture of diastereomers; the cis isomer is often the major product. | csu.edu.auchemrxiv.org |

| Epimerization | Photocatalysis, Deuterium Labeling | Proceeds via a reversible, thiyl radical-mediated hydrogen atom transfer (HAT) pathway. | nih.gov |

| Diastereoisomer Formation | Thermal Incubation with Catalyst | Olivine acts as an efficient catalyst for DKP formation and influences diastereoisomer selectivity. | nih.gov |

Q & A

Q. How are toxicity profiles assessed for novel this compound analogs?

- Methodology : Perform acute toxicity studies in rodents (OECD 423) and Ames tests for mutagenicity. Evaluate hepatotoxicity via ALT/AST levels and renal function via BUN/creatinine assays. Chronic toxicity requires 28-day repeated-dose studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.